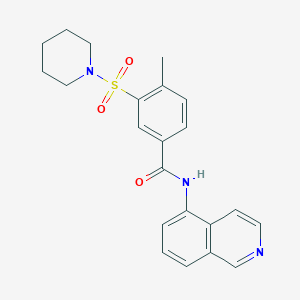

N-(ISOQUINOLIN-5-YL)-4-METHYL-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE

説明

特性

IUPAC Name |

N-isoquinolin-5-yl-4-methyl-3-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3S/c1-16-8-9-17(14-21(16)29(27,28)25-12-3-2-4-13-25)22(26)24-20-7-5-6-18-15-23-11-10-19(18)20/h5-11,14-15H,2-4,12-13H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNTJNTWECDSKEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=C2C=CN=C3)S(=O)(=O)N4CCCCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(Isoquinolin-5-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula: C₁₈H₂₃N₃O₂S

- Molecular Weight: 345.46 g/mol

The structure includes an isoquinoline moiety, a piperidine sulfonamide group, and a benzamide structure, which contribute to its biological properties.

N-(Isoquinolin-5-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide exhibits its biological activity primarily through interaction with specific molecular targets. Research indicates that it may act as an inhibitor of certain enzymes involved in cellular signaling pathways. The compound's ability to modulate these pathways suggests potential applications in treating various diseases, particularly cancers.

Anticancer Properties

Recent studies have demonstrated that N-(isoquinolin-5-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide exhibits notable antiproliferative activity against several cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 (Breast) | 19.9 | Inhibition of cell proliferation |

| MCF-7 (Breast) | 75.3 | Induction of apoptosis |

| COV318 (Ovarian) | 35.0 | Cell cycle arrest |

| OVCAR-3 (Ovarian) | 42.5 | Inhibition of angiogenesis |

These results indicate that the compound can selectively target cancer cells while sparing normal cells, making it a promising candidate for further development.

Enzyme Inhibition

The compound has been shown to inhibit certain enzymes critical for tumor growth and survival. For instance, it has been evaluated as a reversible inhibitor of monoacylglycerol lipase (MAGL), a target in cancer therapy.

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| MAGL | 0.84 | Competitive |

| Other ECS Enzymes | >10 | Non-selective |

Case Studies

- Study on Breast Cancer : A study conducted on MDA-MB-231 cells revealed that treatment with N-(isoquinolin-5-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide led to significant reductions in cell viability and induced apoptosis through the activation of caspase pathways.

- Ovarian Cancer Research : Another study focused on ovarian cancer cell lines demonstrated that the compound not only inhibited cell proliferation but also affected the expression of key proteins involved in the cell cycle, suggesting a multifaceted approach to cancer treatment.

Toxicity and Safety Profile

In vitro toxicity assessments indicate that N-(isoquinolin-5-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide exhibits low toxicity levels at therapeutic doses. Further studies are necessary to evaluate its safety in vivo.

Q & A

Q. Key Analytical Methods :

- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry and substituent placement (e.g., methyl at C4, sulfonyl at C3) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) and detect impurities .

- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns .

How can researchers determine the purity and stability of this compound under various storage conditions?

Basic

Methodological approaches include:

- Accelerated Stability Studies : Expose the compound to stress conditions (40°C/75% RH, light, acidic/basic buffers) and monitor degradation via HPLC or LC-MS .

- Forced Degradation : Use oxidative (H₂O₂), thermal, or photolytic stressors to identify degradation products .

- Buffer Compatibility : Prepare phosphate or ammonium acetate buffers (pH 6.5–7.1) to simulate physiological conditions and assess solubility .

What in vitro models are suitable for evaluating the compound's selectivity towards specific receptor targets, such as dopamine receptors or kinase enzymes?

Q. Advanced

- Receptor Binding Assays :

- Functional Assays : Measure cAMP accumulation (D3 receptor Gi/o coupling) or phosphorylation inhibition (kinase activity) .

How can computational approaches predict the interaction mechanisms of this compound with potential biological targets?

Q. Advanced

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses, focusing on the sulfonyl group’s hydrogen-bonding with active-site residues (e.g., Asp110 in D3 receptors) .

- Pharmacophore Modeling : Identify critical features (e.g., sulfonyl as H-bond acceptor, isoquinoline as aromatic anchor) using tools like PharmaGist .

- MD Simulations : Validate docking results by simulating ligand-receptor dynamics over 100+ ns to assess binding stability .

What strategies mitigate discrepancies in biological activity data across different experimental setups?

Q. Advanced

- Standardized Assay Conditions : Use consistent cell lines (e.g., HEK293 for dopamine receptors) and control compounds (e.g., imatinib for kinase assays) .

- Data Normalization : Express activity as % inhibition relative to positive/negative controls to account for plate-to-plate variability .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile EC₅₀ differences caused by assay sensitivity or compound batch variations .

What are the key physicochemical properties influencing the compound's bioavailability?

Q. Basic

- LogP Determination : Use the shake-flask method or HPLC-derived retention times to estimate lipophilicity (target logP ~2–3 for blood-brain barrier penetration) .

- Solubility Profiling : Measure equilibrium solubility in DMSO, PBS, and simulated gastric fluid via nephelometry .

- Ionization Potential : Perform potentiometric titration to identify pKa values, critical for predicting absorption at physiological pH .

How does the piperidine sulfonyl moiety impact pharmacokinetics compared to analogs without this group?

Q. Advanced

- Metabolic Stability : Compare microsomal half-life (human liver microsomes) with non-sulfonylated analogs; sulfonyl groups may reduce CYP3A4-mediated oxidation .

- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to assess binding affinity (e.g., >90% binding may limit free drug availability) .

- Tissue Distribution : Conduct radiolabeled studies in rodents to evaluate brain penetration, leveraging sulfonyl’s polarity to modulate CNS exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。